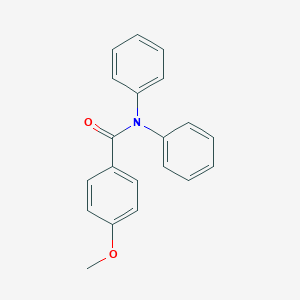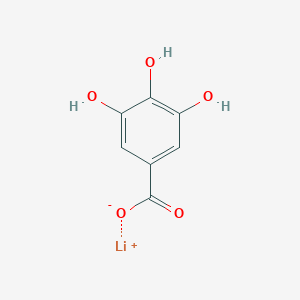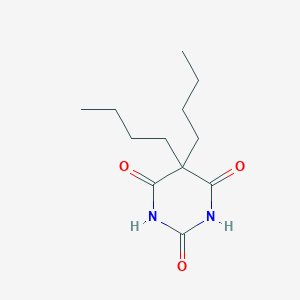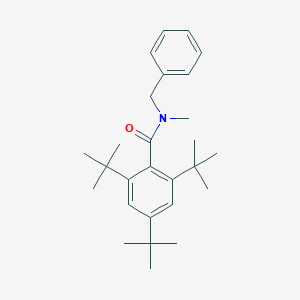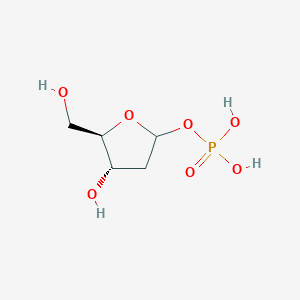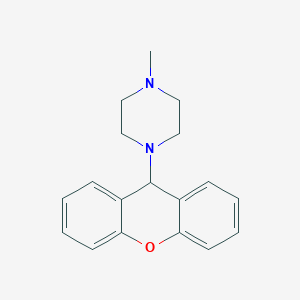
1-Methyl-4-(9h-xanthen-9-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(9h-xanthen-9-yl)piperazine is a chemical compound that belongs to the family of xanthenes. It is a fluorescent dye that has been widely used in scientific research for various applications. The compound is also known as Rhodamine B base and has a molecular formula of C21H22N2O3.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(9h-xanthen-9-yl)piperazine is based on its fluorescent properties. The compound has a high quantum yield and excitation/emission spectra that make it an ideal fluorescent probe. When the compound is excited with light of a specific wavelength, it emits light of a different wavelength. This property is used to detect the presence of biological molecules.
Biochemical and physiological effects:
1-Methyl-4-(9h-xanthen-9-yl)piperazine has no known biochemical or physiological effects. It is considered to be a safe compound that does not interact with biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Methyl-4-(9h-xanthen-9-yl)piperazine is its high quantum yield and photostability. This makes it an ideal fluorescent probe for long-term experiments. However, the compound has some limitations such as its tendency to aggregate in aqueous solutions and its sensitivity to pH changes.
Zukünftige Richtungen
There are several future directions for the use of 1-Methyl-4-(9h-xanthen-9-yl)piperazine in scientific research. One potential application is in the development of new fluorescent probes for detecting specific biological molecules. Another direction is the use of the compound in the development of new imaging techniques for studying biological systems. Additionally, the compound could be used in the development of new diagnostic tools for detecting diseases.
Synthesemethoden
The synthesis of 1-Methyl-4-(9h-xanthen-9-yl)piperazine involves the reaction between 9H-xanthene-9-carboxylic acid and 1-methylpiperazine in the presence of a dehydrating agent. The reaction leads to the formation of 1-Methyl-4-(9h-xanthen-9-yl)piperazine as a yellowish powder.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(9h-xanthen-9-yl)piperazine has been widely used in scientific research for various applications. It is commonly used as a fluorescent probe for detecting biological molecules such as proteins, nucleic acids, and lipids. The compound has also been used as a staining agent for various biological samples including cells, tissues, and microorganisms.
Eigenschaften
CAS-Nummer |
19178-84-8 |
|---|---|
Produktname |
1-Methyl-4-(9h-xanthen-9-yl)piperazine |
Molekularformel |
C18H20N2O |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
1-methyl-4-(9H-xanthen-9-yl)piperazine |
InChI |
InChI=1S/C18H20N2O/c1-19-10-12-20(13-11-19)18-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)18/h2-9,18H,10-13H2,1H3 |
InChI-Schlüssel |
XLJHWPSAOJRZQK-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Kanonische SMILES |
CN1CCN(CC1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Andere CAS-Nummern |
19178-84-8 |
Synonyme |
1-methyl-4-(9H-xanthen-9-yl)piperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



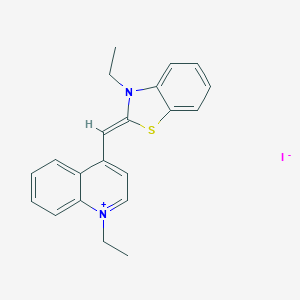

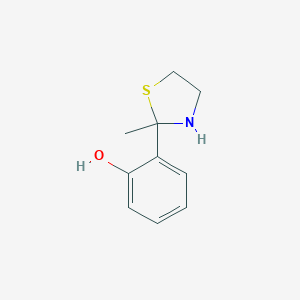

![4-[[Hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B99277.png)



